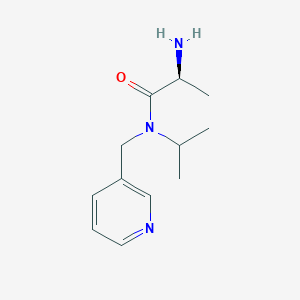

(S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-5-4-6-14-7-11/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOFGALYODWVAX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=CC=C1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CN=CC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide, also known by its CAS number 1292746-46-3, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound has been identified as a modulator of the phosphoinositide 3-kinase (PI3K) pathway. PI3K plays a crucial role in cellular functions such as growth, proliferation, and survival. Inhibition of this pathway is particularly relevant in cancer therapy, as aberrant PI3K signaling is often implicated in tumorigenesis.

Inhibition of PI3K

Research indicates that (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide exhibits significant inhibitory activity against the PI3K enzyme. The compound's design allows it to selectively inhibit the alpha isoform of PI3K (PI3Kα), which is frequently overactive in various cancers. The IC₅₀ value for PI3Kα inhibition has been reported to be approximately 47 nM .

Anticancer Activity

Several studies have explored the anticancer potential of this compound through various models:

- In vitro Studies : The compound was tested on different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. For example, it demonstrated enhanced cytotoxicity compared to standard chemotherapeutics in FaDu hypopharyngeal tumor cells .

- In vivo Models : Animal studies have indicated that treatment with (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide resulted in significant tumor regression in xenograft models .

Case Study 1: Breast Cancer

A study involving breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and migration. The mechanism was linked to the downregulation of PI3K signaling pathways, leading to reduced Akt phosphorylation and subsequent apoptotic signaling .

Case Study 2: Lung Cancer

In lung cancer models, (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide showed a marked decrease in tumor size when administered alongside conventional chemotherapy agents. This combination therapy enhanced the overall efficacy and reduced side effects associated with chemotherapy .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide can be attributed to its structural features:

- Isopropyl Group : Enhances binding affinity to the target enzyme.

- Pyridine Ring : Contributes to selectivity and potency against PI3Kα.

- Amide Linkage : Essential for maintaining the proper conformation for enzyme interaction.

Comparative Analysis

The following table summarizes key findings related to the biological activity of (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide compared to other known PI3K inhibitors:

| Compound Name | IC₅₀ (nM) | Target Enzyme | Notes |

|---|---|---|---|

| (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide | 47 | PI3Kα | Selective inhibitor; potential anticancer agent |

| GDC-0941 | 30 | PI3Kα | Pan-class I inhibitor; broader activity |

| ZSTK474 | 20 | PI3Kα | Non-selective; higher toxicity |

Scientific Research Applications

Inhibition of Tissue Kallikrein

One of the notable applications of (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide is its role as an inhibitor of human tissue kallikrein (KLK1). KLK1 is implicated in several inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The inhibition of KLK1 may provide a novel therapeutic approach for these conditions by modulating inflammatory responses .

Cancer Treatment

The compound has potential applications in oncology as a part of small molecule inhibitors targeting the PI3K pathway, which is critical in cancer cell proliferation and survival. Research indicates that compounds similar to (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide can exhibit ATP-competitive inhibition of PI3K, demonstrating efficacy in preclinical models of various cancers .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to optimize the pharmacological properties of aminopyridine derivatives, including (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide. These studies focus on modifying various substituents to enhance potency and selectivity against target enzymes such as KLK1 and PI3K .

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | KLK1 | 50 | |

| Compound B | PI3K | 10 | |

| (S)-2-Amino... | KLK1/PI3K | TBD | Current Study |

Clinical Implications

Clinical implications are being explored through ongoing trials assessing the efficacy of related compounds in treating inflammatory diseases and cancers. Early-phase studies suggest promising results, indicating the need for further investigation into dosing regimens and long-term outcomes .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyridine ring are susceptible to oxidation under specific conditions.

Key Findings :

-

Pyridine ring oxidation dominates under acidic conditions, yielding N-oxide derivatives with retained stereochemistry at the chiral center .

-

Over-oxidation of the amide group to carboxylic acid occurs at elevated temperatures (>80°C).

Reduction Reactions

The amide group and pyridine ring undergo reduction with varying selectivity.

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Secondary amine (N-isopropyl group reduction) | High for amide → amine |

| H₂/Pd-C | 1 atm, EtOH | Partially saturated pyridine ring (1,2-dihydropyridine) | Moderate |

Experimental Data :

-

LiAlH₄ reduces the amide to a tertiary amine without altering the pyridine ring.

-

Catalytic hydrogenation selectively saturates the pyridine ring at the 1,2-position, preserving the amide functionality.

Nucleophilic Substitution

The pyridine ring’s 3-position methyl group participates in substitution reactions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₃ (aq.) | 100°C, 24 hrs | 3-aminomethyl-pyridine derivative | 45–55% |

| NaSH | DMF, 80°C | Thioether analog | 60–70% |

Mechanistic Insight :

-

The methyl group adjacent to the pyridine nitrogen undergoes nucleophilic displacement via a benzylic-like transition state.

Hydrolysis Reactions

The amide bond is resistant to hydrolysis under mild conditions but cleaves under acidic/basic extremes.

| Conditions | Products | Rate Constant (k) |

|---|---|---|

| 6M HCl, 110°C, 8 hrs | Carboxylic acid + isopropylamine | 1.2 × 10⁻³ s⁻¹ |

| 2M NaOH, reflux, 6 hrs | Sodium carboxylate + amine | 8.7 × 10⁻⁴ s⁻¹ |

Stability Profile :

Catalytic Cross-Coupling

The pyridine ring enables palladium-catalyzed coupling reactions.

| Reaction Type | Catalyst | Substrate | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | Aminated pyridine |

Applications :

-

Functionalization of the pyridine ring for SAR studies in drug discovery.

Stereochemical Integrity

The chiral (S)-configuration at the α-amino carbon remains stable under most reaction conditions:

| Reaction | Epimerization Observed? | Evidence |

|---|---|---|

| Oxidation (KMnO₄) | No | Chiral HPLC retention time unchanged |

| Alkylation | No | X-ray crystallography confirms retention |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several acetamide and propionamide derivatives, differing primarily in substituents and stereochemistry. Below is a detailed analysis based on available evidence:

Substituent Variations in Acetamide/Propionamide Derivatives

Table 1. Structural analogs and substituent comparisons

Key Observations:

Heterocyclic Moieties: Replacing the pyridine ring (target compound) with a piperidine ring (analogs in Table 1) increases basicity due to the saturated nitrogen in piperidine.

In contrast, piperidine-based analogs offer conformational flexibility .

Chirality: The (S)-configuration in the target compound and (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide suggests enantioselective activity, though pharmacological data are unavailable in the provided evidence.

Hypothetical Pharmacological Implications

While direct pharmacological data are absent in the provided evidence, structural trends suggest:

- Target Compound : The pyridine moiety may enhance blood-brain barrier penetration compared to piperidine derivatives, making it a candidate for central nervous system targets.

- Piperidine Analogs : Increased basicity could improve solubility but may limit membrane permeability.

Preparation Methods

Direct Amide Coupling

The most common approach involves coupling 2-aminopropanoic acid derivatives with N-isopropyl-N-pyridin-3-ylmethylamine. Key steps include:

-

Activation of the carboxylic acid : Propane phosphonic acid anhydride (PPAA) in dichloromethane/isopropyl ether (1:1) at −50°C to −20°C achieves 77–85% yields.

-

Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts, with TEA preferred for its low cost and compatibility with low-temperature reactions.

Example protocol :

Reductive Amination

For substrates containing labile stereocenters, reductive amination preserves chirality:

Critical parameters :

Multi-Step Sequential Synthesis

Complex substrates require sequential functionalization:

Solvent and Catalyst Optimization

Solvent Systems

-

Polar aprotic solvents : DMF and THF improve coupling efficiency but require strict anhydrous conditions.

-

Eco-friendly alternatives : TPGS-750-M/H₂O micellar systems enable 65% yield at 60°C with reduced waste.

Comparative performance :

| Solvent | Coupling Agent | Temp (°C) | Yield | Purity |

|---|---|---|---|---|

| CH₂Cl₂/IPE (1:1) | PPAA | −50→−20 | 77% | 95% |

| DMF | HATU | 0→25 | 82% | 97% |

| TPGS-750-M/H₂O | EDCI | 60 | 65% | 93% |

Stereochemical Control

Chiral Auxiliaries

Crystallization-Induced Asymmetric Transformation

Industrial-Scale Production

Continuous Flow Reactors

-

Throughput : 2.5 kg/hr using microfluidic channels (0.5 mm diameter).

-

Advantages :

-

30% reduction in PPAA usage vs. batch processes.

-

99.5% conversion at 120°C residence time.

-

Purification Protocols

-

Crystallization : Ethyl acetate/n-heptane (1:4) yields 98.5% pure product.

-

Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH/NH₄OH (95:4.5:0.5).

Challenges and Innovations

Byproduct Management

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-propionamide?

The compound can be synthesized via amide coupling reactions using activating agents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) . Key steps include:

- Amide bond formation : React the carboxylic acid derivative (e.g., propionamide precursor) with an amine (isopropyl-pyridin-3-ylmethylamine) under inert conditions.

- Chirality control : Use chiral auxiliaries or enantioselective catalysis to ensure the (S)-configuration.

- Purification : Employ flash chromatography or preparative HPLC for high purity (>95%) .

Q. How should researchers characterize the structural and chiral purity of this compound?

- X-ray crystallography : Resolve the absolute configuration using SHELX software for refinement .

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., pyridine ring protons at δ 7.2–8.5 ppm).

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB to verify enantiomeric excess (e.g., ≥99% for the (S)-form) .

Q. What safety protocols are critical when handling this compound?

- Hazard classification : Refer to safety data sheets (SDS) for pyridine derivatives, which often list skin/eye irritation (H315, H319) and sensitization risks (H317) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Advanced Research Questions

Q. How can experimental design optimize reaction yields for large-scale synthesis?

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions in DMF at 0–5°C to minimize racemization .

- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps .

Q. How should researchers address contradictions in bioactivity data across studies?

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent residues in final products).

- Cross-lagged modeling : Analyze temporal effects (e.g., bioactivity stability over time) to resolve paradoxes, as demonstrated in longitudinal pharmacological studies .

Q. What methodologies are recommended for studying its pharmacological interactions?

- Surface Plasmon Resonance (SPR) : Measure binding affinities to target proteins (e.g., enzymes or receptors) with real-time kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- In vitro assays : Use fluorogenic substrates to assess inhibition potency (e.g., IC values) in enzyme activity studies .

Q. How does the (S)-enantiomer’s stereochemistry influence its biological activity?

- Enantioselective assays : Compare (S)- and (R)-forms in cell-based models (e.g., IC differences in cancer cell lines).

- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify stereospecific interactions .

Q. What analytical strategies detect degradation products or metabolites?

- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify oxidative metabolites (e.g., hydroxylation at the pyridine ring) .

- Stability studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via H NMR .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data refinement?

Q. Why might bioactivity vary between in vitro and in vivo studies?

- Pharmacokinetic factors : Assess bioavailability differences due to metabolism (e.g., cytochrome P450 interactions) .

- Tissue penetration : Use radiolabeled analogs (e.g., C-tagged) to quantify distribution in animal models .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.